molecular formula C8H10ClNO2 B1330007 4-(Aminomethyl)benzoic acid hydrochloride CAS No. 67688-72-6

4-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B1330007
CAS No.: 67688-72-6
M. Wt: 187.62 g/mol
InChI Key: IQKLOQHWKQYTQZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a white crystalline powder that is slightly soluble in water and insoluble in organic solvents such as ethanol, benzene, and chloroform. This compound is known for its antifibrinolytic properties, which means it can inhibit the breakdown of fibrin, a protein involved in blood clotting .

Mechanism of Action

Target of Action

The primary target of 4-(Aminomethyl)benzoic acid, also known as PAMBA, is the fibrinolytic system . This system plays a crucial role in the regulation of blood clotting. PAMBA acts as an antifibrinolytic agent , meaning it inhibits the process of fibrinolysis, the breakdown of fibrin clots.

Mode of Action

PAMBA interacts with its targets by inhibiting the activation of plasminogen to plasmin . Plasmin is the main enzyme involved in fibrinolysis. By inhibiting its formation, PAMBA prevents the breakdown of fibrin clots, thus promoting coagulation and reducing bleeding .

Biochemical Pathways

The key biochemical pathway affected by PAMBA is the fibrinolytic pathway. By inhibiting the conversion of plasminogen to plasmin, PAMBA disrupts the normal fibrinolytic pathway, leading to a decrease in fibrinolysis and an increase in blood coagulation .

Pharmacokinetics

It is known that pamba is administered orally and is absorbed in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its antifibrinolytic effects .

Result of Action

The primary result of PAMBA’s action is a reduction in bleeding. By inhibiting fibrinolysis, PAMBA promotes the formation and stability of blood clots, which can help to control bleeding in various clinical situations . This makes PAMBA potentially useful in treating conditions characterized by excessive bleeding.

Action Environment

The action of PAMBA can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs could potentially affect the action of PAMBA through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it acts as an antifibrinolytic agent, meaning it inhibits the process of fibrinolysis, which is the breakdown of fibrin, a protein involved in blood clot formation .

Cellular Effects

The cellular effects of this compound are primarily related to its antifibrinolytic activity. It has been reported to have cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This suggests that it may influence cell function by modulating ion transport processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the fibrinolysis pathway. By inhibiting the activation of fibrinolysin, it prevents the breakdown of fibrin, thereby promoting blood clotting .

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions .

Metabolic Pathways

Given its role as an antifibrinolytic agent, it is likely to be involved in the metabolism of proteins involved in blood clotting .

Subcellular Localization

Given its role in influencing ion transport processes, it may be localized to areas of the cell involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often employs catalytic hydrogenation techniques due to their efficiency and high yield. The use of low-pressure hydrogen and simple purification processes makes these methods cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Aminomethyl)benzoic acid hydrochloride can undergo oxidation reactions, typically forming corresponding carboxylic acids.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 4-Carboxybenzoic acid.

    Reduction: 4-(Aminomethyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)benzoic acid hydrochloride is unique due to its specific structure, which allows it to act as a competitive inhibitor of plasminogen activation. This makes it particularly effective in stabilizing blood clots without significantly affecting other physiological processes .

Properties

IUPAC Name

4-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKLOQHWKQYTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217980
Record name 4-(Aminomethyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67688-72-6
Record name Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67688-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)benzoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067688726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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